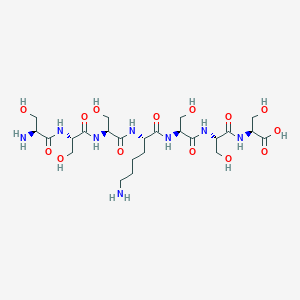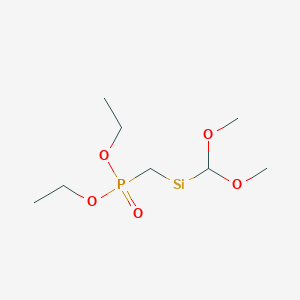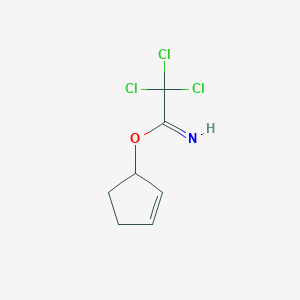
Cyclopent-2-en-1-yl 2,2,2-trichloroethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent-2-en-1-yl 2,2,2-trichloroethanimidate is an organic compound characterized by its unique structure, which includes a cyclopentene ring and a trichloroethanimidate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of cyclopent-2-en-1-ol with 2,2,2-trichloroethanimidoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of cyclopent-2-en-1-one derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopent-2-en-1-yl 2,2,2-trichloroethanamine.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Cyclopent-2-en-1-one derivatives.
Reduction: Cyclopent-2-en-1-yl 2,2,2-trichloroethanamine.
Substitution: Various substituted cyclopent-2-en-1-yl derivatives.
Scientific Research Applications
Cyclopent-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It can serve as a building block for the construction of larger, more intricate structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential use in drug development. Its unique structure may offer advantages in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of Cyclopent-2-en-1-yl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The trichloroethanimidate group is particularly reactive, allowing for selective targeting of biological molecules. Pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Cyclopent-2-en-1-yl 2,2,2-trichloroethanimidate can be compared with other similar compounds, such as:
Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate: Similar structure but with fluorine atoms instead of chlorine. This compound may exhibit different reactivity and biological activity due to the electronegativity of fluorine.
Cyclopent-2-en-1-yl 2,2,2-tribromoethanimidate: Contains bromine atoms, which can affect its chemical properties and reactivity.
Cyclopent-2-en-1-yl 2,2,2-trichloroethanoate: An ester derivative with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
748780-85-0 |
|---|---|
Molecular Formula |
C7H8Cl3NO |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C7H8Cl3NO/c8-7(9,10)6(11)12-5-3-1-2-4-5/h1,3,5,11H,2,4H2 |
InChI Key |
VBLMHICLHHGNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)OC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


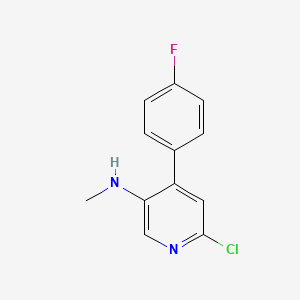
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
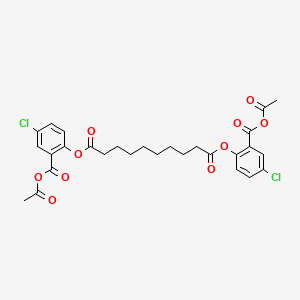
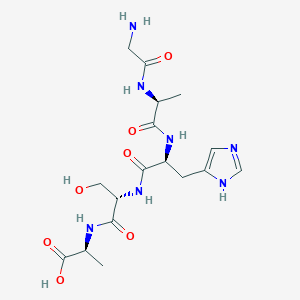

![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
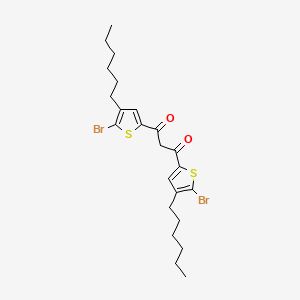
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
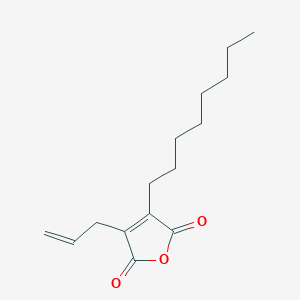
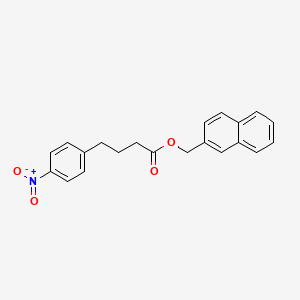
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
